molecular formula C16H22F2 B6591384 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene CAS No. 1374975-29-7

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene

Cat. No. B6591384
CAS RN: 1374975-29-7
M. Wt: 252.34 g/mol
InChI Key: ZKYCUINHLSGSEA-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene, commonly known as Fluoromethyl-4-propylcyclohexane (FMPC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPC is a derivative of cyclohexane and benzene, and its unique chemical structure makes it an interesting compound for research.

Scientific Research Applications

Liquid Crystal Monomers (LCMs) and Display Technology

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene: is a fluorinated liquid crystal monomer (LCM). LCMs play a crucial role in liquid crystal displays (LCDs), which are ubiquitous in electronic devices like smartphones, TVs, and computer monitors. These compounds contribute to the alignment and switching behavior of liquid crystals, affecting display quality, response time, and energy efficiency. Researchers explore novel LCMs to enhance display performance and reduce power consumption .

Emerging Pollutant Metabolism Studies

Understanding the fate of LCMs in the environment and living organisms is essential. 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) , a related compound, falls into this category. Researchers investigate its metabolism in human, rat, porcine, and fish liver microsomes. By studying its breakdown pathways, they gain insights into potential environmental persistence, bioaccumulation, and toxicity .

Pharmaceutical Testing and Reference Standards

Researchers and pharmaceutical companies use 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene as a reference standard for accurate results in drug development and quality control. High-quality standards ensure consistency and reliability in analytical methods and drug formulations .

Materials Science and Organic Synthesis

The unique fluorine substitution pattern in this compound makes it valuable for designing novel materials. Researchers explore its use in organic synthesis, such as building blocks for functional polymers, liquid crystals, and other advanced materials. The presence of fluorine atoms can enhance stability, solubility, and electronic properties .

Chiral Separation and Enantiomer Analysis

Chiral molecules have mirror-image forms (enantiomers) that exhibit different biological activities. Researchers utilize 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene as a chiral probe or reference compound in chromatography and spectroscopy. Its stereochemistry provides valuable information for enantiomer separation and analysis .

Computational Chemistry and Molecular Modeling

Theoretical studies involving quantum mechanics and molecular dynamics simulations benefit from accurate force fields and parameters. Researchers use this compound as a test case to validate computational models and predict its behavior in various environments. Insights gained aid in designing new molecules with desired properties .

properties

IUPAC Name

2,3-difluoro-1-methyl-4-(4-propylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2/c1-3-4-12-6-8-13(9-7-12)14-10-5-11(2)15(17)16(14)18/h5,10,12-13H,3-4,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCUINHLSGSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene

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